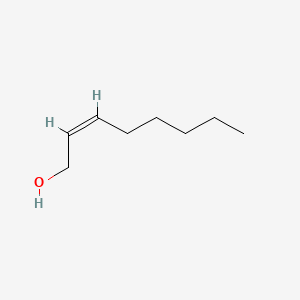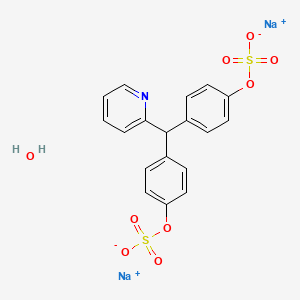
Sodium picosulfate monohydrate
生化分析
Biochemical Properties
Sodium picosulfate monohydrate plays a crucial role in biochemical reactions within the gastrointestinal tract. It is metabolized by colonic bacteria into the active compound 4,4’-dihydroxydiphenyl-(2-pyridyl)methane (BHPM) . This active metabolite interacts with the colonic mucosa, stimulating peristalsis and promoting bowel movements. The interaction primarily involves the activation of the enteric nervous system, leading to increased secretion of water and electrolytes into the intestinal lumen .
Cellular Effects
This compound exerts its effects on various types of cells within the gastrointestinal tract. It influences cell function by stimulating the colonic mucosa, leading to increased peristalsis and bowel movements . This compound also affects cell signaling pathways, particularly those involved in the regulation of water and electrolyte secretion. Additionally, this compound can impact gene expression related to the production of enzymes and proteins involved in intestinal motility .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion into the active metabolite BHPM by colonic bacteria . BHPM then acts directly on the colonic mucosa, stimulating peristalsis by increasing the secretion of water and electrolytes into the intestinal lumen. This action is mediated through the activation of the enteric nervous system and the subsequent release of neurotransmitters that promote bowel movements . This compound does not have a significant direct physiological effect on the intestine until it is metabolized into its active form .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound is generally stable and effective within a specific timeframe, typically taking 6-12 hours to induce bowel movements . Over prolonged periods, chronic use of this compound can lead to electrolyte imbalances and dehydration . Studies have shown that the compound remains effective in inducing bowel movements over short-term use, but long-term effects may include dependency and reduced bowel function .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At therapeutic doses, the compound effectively induces bowel movements without significant adverse effects . At higher doses, this compound can cause severe electrolyte disturbances, dehydration, and hypovolemia . Studies have shown that the compound’s efficacy and safety profile are dose-dependent, with higher doses increasing the risk of toxic effects .
Metabolic Pathways
This compound is metabolized by colonic bacteria into its active form, BHPM . This metabolic pathway involves the hydrolysis of sodium picosulfate by bacterial sulfatases, leading to the formation of BHPM, which then exerts its laxative effects . The compound’s metabolism is crucial for its activation and subsequent action on the colonic mucosa .
Transport and Distribution
This compound is transported and distributed within the gastrointestinal tract, where it is metabolized by colonic bacteria . The active metabolite BHPM is then localized to the colonic mucosa, where it stimulates peristalsis and promotes bowel movements . The compound’s distribution is primarily limited to the gastrointestinal tract, with minimal systemic absorption .
Subcellular Localization
The subcellular localization of this compound and its active metabolite BHPM is primarily within the colonic mucosa . BHPM acts on the enteric nervous system and colonic epithelial cells, stimulating peristalsis and increasing water and electrolyte secretion . The compound’s activity is localized to the gastrointestinal tract, with its effects mediated through interactions with specific cellular receptors and signaling pathways .
准备方法
合成路线和反应条件: 匹可硫酸钠的制备通常涉及双醋酰的水解,然后进行硫酸化反应 。 该过程从双醋酰作为起始原料开始,它进行水解形成中间体化合物。 然后,该中间体在吡啶溶剂中使用氯磺酸进行硫酸化反应 。 反应混合物被中和、洗涤,并用醇萃取固体产物,以获得高纯度的匹可硫酸钠 .
工业生产方法: 匹可硫酸钠的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。 该工艺旨在简单、高效且适合工业生产,确保最终产品符合欧洲和美国药典的要求 .
化学反应分析
反应类型: 匹可硫酸钠经历了几种类型的化学反应,包括水解、硫酸化和酯化 .
常见试剂和条件:
水解: 通常涉及在酸性或碱性条件下使用水或水溶液。
硫酸化: 在吡啶溶剂中使用氯磺酸.
酯化: 涉及中间体化合物与硫酸衍生物的反应。
科学研究应用
作用机制
相似化合物的比较
属性
IUPAC Name |
disodium;[4-[pyridin-2-yl-(4-sulfonatooxyphenyl)methyl]phenyl] sulfate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO8S2.2Na.H2O/c20-28(21,22)26-15-8-4-13(5-9-15)18(17-3-1-2-12-19-17)14-6-10-16(11-7-14)27-29(23,24)25;;;/h1-12,18H,(H,20,21,22)(H,23,24,25);;;1H2/q;2*+1;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHYUVJHZGPGDSP-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(C2=CC=C(C=C2)OS(=O)(=O)[O-])C3=CC=C(C=C3)OS(=O)(=O)[O-].O.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NNa2O9S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70156700 | |
| Record name | Sodium picosulfate monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70156700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
499.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1307301-38-7 | |
| Record name | Sodium picosulfate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1307301387 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium picosulfate monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70156700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SODIUM PICOSULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LR57574HN8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


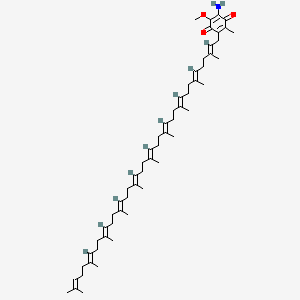
![N-(2-hydroxyethyl)-N-[2-[[methyl-[(E)-3-(3,4,5-trimethylphenyl)prop-2-enyl]amino]methyl]phenyl]isoquinoline-5-sulfonamide](/img/structure/B1236330.png)
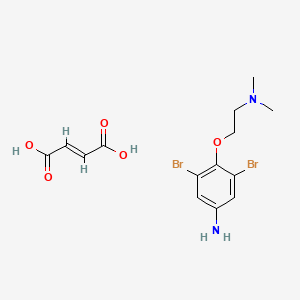

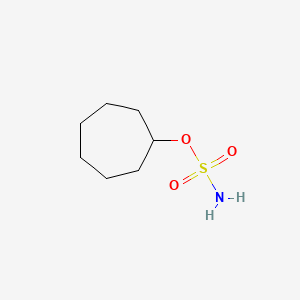
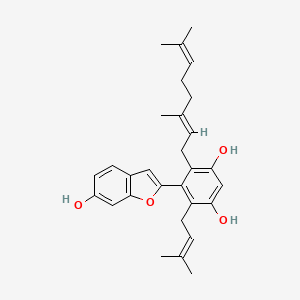
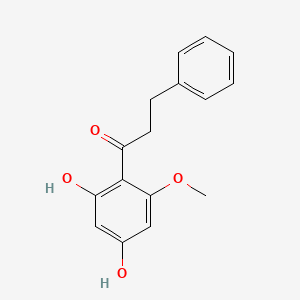
![(Z)-3-[(AMINOIMINOMETHYL)THIO]PROP-2-ENOIC ACID SULFATE](/img/structure/B1236343.png)

![(Z)-2-cyano-N-[3-[[(E)-2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]propyl]-3-(3,4-dihydroxyphenyl)prop-2-enamide](/img/structure/B1236347.png)
![7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1236348.png)
